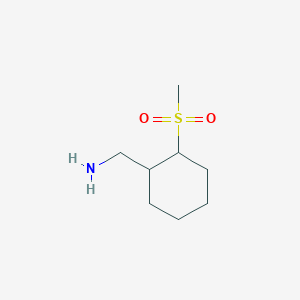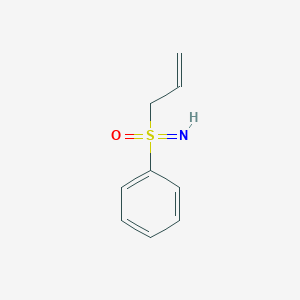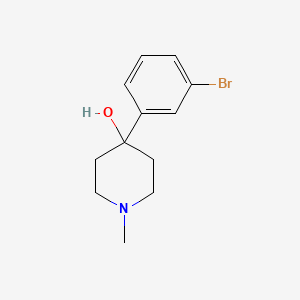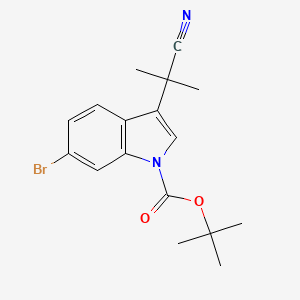![molecular formula C10H12O2 B13637513 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.1.0]heptane family, which is known for its strained ring system and potential for various chemical transformations. The presence of the prop-2-ynoic acid moiety adds to its reactivity and versatility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of a coordinating metal species to facilitate the ring-opening process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable cycloisomerization processes using robust and cost-effective catalysts. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.
Substitution: The presence of the prop-2-ynoic acid moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[4.1.0]heptane core, such as alcohols, ketones, and substituted alkenes.
科学的研究の応用
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid involves its interaction with molecular targets through its strained ring system and reactive functional groups. The compound can undergo ring-opening reactions, which release strain energy and facilitate further chemical transformations. These reactions often involve coordination to metal species or nucleophilic attack by biological molecules.
類似化合物との比較
Similar Compounds
Uniqueness
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is unique due to its specific ring strain and the presence of the prop-2-ynoic acid moiety. This combination allows for a wide range of chemical reactions and applications that are not as readily achievable with other bicyclic compounds.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-(2-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)5-4-7-2-1-3-8-6-9(7)8/h7-9H,1-3,6H2,(H,11,12) |
InChIキー |
NOYJLDWJXSJWRL-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC2C(C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)

![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)



![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)




